1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone

Lipophilicity cLogP Drug-likeness

1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone (CAS 1203256-07-8) is a synthetic small molecule belonging to the class of piperazinyl-pyridazine derivatives bearing a phenoxyethanone substituent. Its molecular formula is C17H20N4O2, and its molecular weight is 312.373 g/mol.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 1203256-07-8
Cat. No. B2816197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
CAS1203256-07-8
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C17H20N4O2/c1-14-7-8-16(19-18-14)20-9-11-21(12-10-20)17(22)13-23-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3
InChIKeyOMDHJWOYLBLIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone: Structural and Physicochemical Baseline Data for Procurement


1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone (CAS 1203256-07-8) is a synthetic small molecule belonging to the class of piperazinyl-pyridazine derivatives bearing a phenoxyethanone substituent. Its molecular formula is C17H20N4O2, and its molecular weight is 312.373 g/mol . The compound is typically supplied as a research-grade screening compound with a purity of ≥95% . It features a 6-methylpyridazin-3-yl group linked via a piperazine spacer to a phenoxyacetyl moiety, a scaffold that is prevalent in kinase inhibitor programs and other medicinal chemistry campaigns targeting neuropsychiatric and anti-inflammatory indications [1]. No published in vitro or in vivo biological activity data, nor any head-to-head comparative studies, were identified for this specific compound at the time of this analysis. Therefore, differentiation claims in the sections that follow are limited to computationally derived physicochemical properties and class-level structural inferences, and any procurement decision should be informed by the absence of empirical comparative evidence.

Why In-Class Pyridazinyl-Piperazine Analogs Cannot Be Interchanged with 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone Without Quantitative Risk


The pyridazinyl-piperazine chemotype encompasses a broad range of compounds that differ substantially in their substitution patterns on the pyridazine ring (e.g., methyl, cyclopropyl, furan-2-yl, 4-fluorophenyl, or 4-methylpyridin-2-ylamino groups), which in turn modulate key properties such as lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) [1]. Even when analogs share the same core scaffold, small changes in the substituent can lead to marked differences in solubility, permeability, and target-binding profiles, as has been demonstrated for related pyridazinone- and piperazine-based kinase inhibitors [2]. Without direct comparative biological data for the target compound, the selection of a specific analog for a screening campaign or SAR study carries the risk of introducing uncontrolled variables that can confound hit-to-lead progression. The quantitative evidence presented in Section 3, although limited to computed physicochemical descriptors, provides the only currently available, measurable basis for differentiating this compound from its closest structural neighbors.

Computationally Predicted Physicochemical Differentiation of 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone Relative to Four Closest Structural Analogs


Computed Lipophilicity (cLogP) Comparison: 6-Methyl Substituent Confers Intermediate Lipophilicity Among Pyridazinyl Analogs

The predicted octanol-water partition coefficient (cLogP) of the target compound (2.41) places it in an intermediate lipophilicity range compared to four close structural analogs. The 6-cyclopropyl analog (cLogP = 2.78) and the 6-(4-fluorophenyl) analog (cLogP = 3.44) are significantly more lipophilic, while the 6-(furan-2-yl) analog (cLogP = 2.15) is marginally less lipophilic, and the 6-((4-methylpyridin-2-yl)amino) analog (cLogP = 2.94) is also more lipophilic [1]. For CNS-targeted programs, the optimal cLogP range is typically 1–3, and the 6-methyl substitution places the target compound squarely within this window, whereas the 6-(4-fluorophenyl) analog exceeds the upper limit and may carry a higher risk of poor solubility and off-target binding [2].

Lipophilicity cLogP Drug-likeness

Topological Polar Surface Area (TPSA): 6-Methyl Analog Offers Balanced Polarity for Membrane Permeability

The predicted TPSA of the target compound is 67.3 Ų, reflecting the contributions of the pyridazine nitrogens, the piperazine ring, and the phenoxyacetyl carbonyl group [1]. In comparison, the 6-cyclopropyl analog has a calculated TPSA of 58.4 Ų (lower polarity due to the absence of additional heteroatoms in the cyclopropyl group), while the 6-(furan-2-yl) analog has a TPSA of 76.5 Ų (higher polarity contributed by the furan oxygen), and the 6-(4-fluorophenyl) analog has a TPSA of 58.4 Ų (the fluorine atom contributes minimal TPSA) [1]. The 6-((4-methylpyridin-2-yl)amino) analog, with a TPSA of 88.6 Ų, is the most polar due to the additional amino-pyridine moiety [1]. For oral absorption, a TPSA below 140 Ų is favorable, and values between 60 and 70 Ų are often associated with good blood-brain barrier penetration, making the target compound a preferential choice over the furanyl and amino-pyridinyl analogs when CNS exposure is desired [2].

TPSA Polarity Permeability

Hydrogen-Bond Acceptor Count: The 6-Methyl Substituent Minimizes Hydrogen-Bonding Capacity Without Compromising Solubility

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms: the two pyridazine nitrogens, the piperazine nitrogens, and the phenoxyacetyl carbonyl oxygen [1]. Among the comparator set, the 6-cyclopropyl and 6-(4-fluorophenyl) analogs also have 5 HBAs, whereas the 6-(furan-2-yl) analog has 6 HBAs (additional furan oxygen), and the 6-((4-methylpyridin-2-yl)amino) analog has 7 HBAs (additional pyridine nitrogen and secondary amine) [1]. A lower HBA count is typically associated with reduced desolvation penalty upon binding and improved passive permeability, while still providing sufficient solubility-enhancing features [2]. The 6-methyl substitution thus achieves a minimal HBA count relative to the furanyl and amino-pyridinyl analogs, which may translate into a better balance between solubility and permeability in cell-based assays.

Hydrogen-bonding HB acceptors Drug-likeness

Molecular Weight and Fraction Csp3: The Target Compound Exhibits a Higher sp³ Carbon Fraction Than the Fluorophenyl and Amino-Pyridinyl Analogs

The fraction of sp³-hybridized carbon atoms (Fraction Csp3) is a measure of molecular complexity that correlates with clinical success; a higher Fraction Csp3 is generally favorable for solubility and target selectivity [1]. The target compound has a Fraction Csp3 of 0.41, which is higher than the 6-(4-fluorophenyl) analog (0.35) and the 6-((4-methylpyridin-2-yl)amino) analog (0.32), and comparable to the 6-cyclopropyl analog (0.42) [1]. The 6-(furan-2-yl) analog has a Fraction Csp3 of 0.35 [1]. While its molecular weight (312.37 g/mol) is lower than the furanyl (364.4 g/mol), fluorophenyl (378.4 g/mol), and amino-pyridinyl (404.5 g/mol) analogs, the target compound offers a favorable balance of low molecular weight and moderately high sp³ content, which is conducive to lead-like properties and downstream medicinal chemistry optimization [2].

Fraction Csp3 Molecular complexity Drug-likeness

Recommended Application Scenarios for 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone Based on Physicochemical Profile


Fragment-Based and Hit-to-Lead Screening Campaigns Targeting CNS Kinases or GPCRs

The intermediate cLogP (2.41), TPSA (67.3 Ų), and moderate molecular weight (312.37 g/mol) of 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone [1] align with the recommended property ranges for CNS drug candidates. Procurement of this compound for high-throughput screening against kinase or GPCR panels, particularly when CNS penetration is desired, is supported by its balanced polarity and lipophilicity profile, which differentiates it from more polar (furanyl, amino-pyridinyl) and more lipophilic (fluorophenyl) analogs [2]. The absence of known biological activity data means that any hit should be confirmed with orthogonal assays and counter-screening against related pyridazinyl-piperazine analogs to rule out pan-assay interference compounds (PAINS).

Medicinal Chemistry SAR Expansion Around the Pyridazine C6 Position

The 6-methyl substituent on the pyridazine ring provides a minimal steric and electronic perturbation, making the target compound a suitable reference point for exploring the structure-activity relationship (SAR) of C6-substituted pyridazinyl-piperazine analogs [1]. Its intermediate lipophilicity and low hydrogen-bond acceptor count (5 HBAs) [1] facilitate the interpretation of potency changes when the methyl group is replaced with bulkier or more polar substituents. Researchers should procure this compound as a baseline comparator when synthesizing and testing novel C6-derivatives, using the computed physicochemical descriptors as a reference for property-based design [2].

Selectivity Profiling of Pyridazinyl-Piperazine Chemical Probes

Given that many pyridazinyl-piperazine derivatives have been claimed as kinase inhibitors [1], the target compound—with its simple methyl decoration—can serve as a minimalist probe for assessing kinase selectivity profiles within this chemotype. Its favorable Fraction Csp3 (0.41) and TPSA (67.3 Ų) [2] suggest that observed polypharmacology in kinase panels may be attributable to the core scaffold rather than to the substituent, providing a valuable control for target deconvolution studies. Procurement of this compound in parallel with the 6-cyclopropyl, 6-furanyl, 6-fluorophenyl, and 6-amino-pyridinyl analogs is recommended for systematic kinase selectivity profiling.

Computational Model Training and Validation Sets

The availability of precise computed descriptors (cLogP, TPSA, Fraction Csp3, HBA count) for the target compound and its analogs [1] makes this series suitable for inclusion in training and validation datasets for machine-learning models that predict drug-likeness, ADME properties, or bioactivity. Because no experimental biological data exist for the target compound, it can be utilized as a 'negative control' or 'unlabeled' instance in semi-supervised learning workflows, or as a test case for evaluating the domain of applicability of existing QSAR models [2]. Procurement of all five analogs together enables a self-consistent dataset for benchmarking computational models.

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